molecular formula C7H10ClNO B1280133 2-Amino-6-methylphenol hydrochloride CAS No. 78886-51-8

2-Amino-6-methylphenol hydrochloride

Cat. No.: B1280133
CAS No.: 78886-51-8
M. Wt: 159.61 g/mol
InChI Key: TYBHCHHFJWXIHS-UHFFFAOYSA-N
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Description

2-Amino-6-methylphenol hydrochloride is an organic compound with the molecular formula C7H10ClNO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzene ring, along with a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-Amino-6-methylphenol hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This compound interacts with enzymes and proteins involved in lipid metabolism and oxidative stress response. Specifically, this compound has been shown to inhibit the activity of lipoxygenases, enzymes that catalyze the oxidation of polyunsaturated fatty acids to lipid hydroperoxides. By inhibiting lipoxygenases, this compound prevents the formation of lipid peroxides, thereby protecting cells from ferroptosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to activate the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of genes involved in the detoxification of reactive oxygen species and the maintenance of redox homeostasis . Additionally, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation and promoting cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active site of lipoxygenases, inhibiting their enzymatic activity and preventing the formation of lipid peroxides. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response and inflammation. By activating the Nrf2 signaling pathway, this compound enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage . Additionally, this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines and promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. In in vitro studies, this compound has been shown to maintain its inhibitory effects on lipoxygenases and its ability to activate the Nrf2 signaling pathway for several hours . In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing sustained protection against oxidative stress and inflammation over several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit ferroptosis and reduce oxidative stress without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between the effective and toxic doses. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress response. This compound interacts with enzymes such as lipoxygenases and cytochrome P450 enzymes, influencing the metabolism of polyunsaturated fatty acids and the detoxification of reactive oxygen species . Additionally, this compound has been shown to modulate metabolic flux and metabolite levels, promoting the synthesis of antioxidant molecules and reducing the accumulation of lipid peroxides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and mitochondria . Binding proteins such as albumin facilitate the transport of this compound in the bloodstream, ensuring its delivery to target tissues . Additionally, this compound exhibits preferential accumulation in tissues with high oxidative stress, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with lipoxygenases and other enzymes involved in lipid metabolism . Additionally, this compound has been shown to accumulate in mitochondria, where it exerts its protective effects against oxidative stress . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylphenol hydrochloride typically involves the nitration of 2-methylphenol (o-cresol) followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process introduces a nitro group at the ortho position relative to the methyl group. This is followed by reduction using common reducing agents such as iron and hydrochloric acid or catalytic hydrogenation to convert the nitro group to an amino group. Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms of the amino group.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Amino-6-methylphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Similar structure but with the amino group at the fourth position.

    2-Amino-5-methylphenol: Similar structure but with the amino group at the fifth position.

    2-Amino-3-methylphenol: Similar structure but with the amino group at the third position.

Uniqueness

2-Amino-6-methylphenol hydrochloride is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and biological activity. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-amino-6-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHCHHFJWXIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501012
Record name 2-Amino-6-methylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78886-51-8
Record name NSC50753
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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